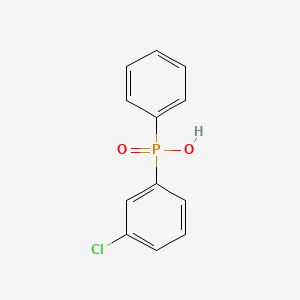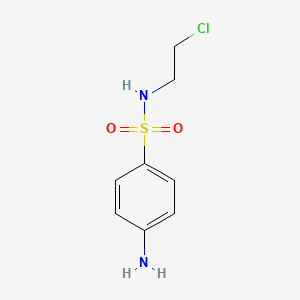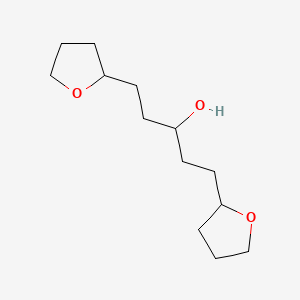
Europium--platinum (1/5)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Europium-platinum (1/5) is a compound that combines the rare earth element europium with platinum in a specific stoichiometric ratio
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of europium-platinum (1/5) typically involves the reaction of europium salts with platinum salts under controlled conditions. One common method is the co-precipitation technique, where europium chloride and platinum chloride are dissolved in a suitable solvent, followed by the addition of a reducing agent such as sodium borohydride. The reaction is carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of europium-platinum (1/5) may involve more scalable techniques such as chemical vapor deposition (CVD) or sol-gel methods. These methods allow for the precise control of the stoichiometry and purity of the compound, which is crucial for its applications in high-tech industries.
Analyse Des Réactions Chimiques
Types of Reactions: Europium-platinum (1/5) can undergo various chemical reactions, including:
Oxidation: The europium component can be oxidized from Eu(II) to Eu(III), while platinum can form oxides.
Reduction: Platinum can be reduced from Pt(IV) to Pt(II) or Pt(0), and europium can be reduced from Eu(III) to Eu(II).
Substitution: Ligands attached to europium or platinum can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Oxygen or hydrogen peroxide can be used as oxidizing agents.
Reduction: Hydrogen gas or sodium borohydride can serve as reducing agents.
Substitution: Ligand exchange reactions can be facilitated by using coordinating solvents such as acetonitrile or dimethyl sulfoxide.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield europium oxide and platinum oxide, while reduction may produce elemental europium and platinum.
Applications De Recherche Scientifique
Europium-platinum (1/5) has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and oxidation reactions.
Biology: The compound’s luminescent properties make it useful in bioimaging and as a probe in biological assays.
Medicine: Platinum-based compounds are well-known for their anticancer properties, and europium-platinum (1/5) is being explored for its potential in cancer therapy.
Industry: The compound’s unique properties make it valuable in the development of advanced materials, such as phosphors for LED technology and components for electronic devices.
Mécanisme D'action
The mechanism of action of europium-platinum (1/5) involves the interaction of its components with molecular targets:
Europium: The luminescent properties of europium are due to its ability to absorb and emit light, which is utilized in imaging applications.
Platinum: Platinum exerts its effects by binding to DNA and forming crosslinks, which inhibit DNA replication and transcription, leading to cell death. This mechanism is particularly relevant in its anticancer applications.
Comparaison Avec Des Composés Similaires
Europium Oxide (Eu₂O₃): Known for its luminescent properties, used in phosphors.
Platinum Chloride (PtCl₂): Used in catalysis and as a precursor for other platinum compounds.
Europium-Doped Yttrium Oxide (Y₂O₃Eu): Used in red phosphors for display technology.
Uniqueness: Europium-platinum (1/5) is unique due to the combination of europium’s luminescent properties and platinum’s catalytic and anticancer properties
Propriétés
Numéro CAS |
12133-18-5 |
|---|---|
Formule moléculaire |
EuPt5 |
Poids moléculaire |
1127.4 g/mol |
Nom IUPAC |
europium;platinum |
InChI |
InChI=1S/Eu.5Pt |
Clé InChI |
ATDBROVASDAJSP-UHFFFAOYSA-N |
SMILES canonique |
[Eu].[Pt].[Pt].[Pt].[Pt].[Pt] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



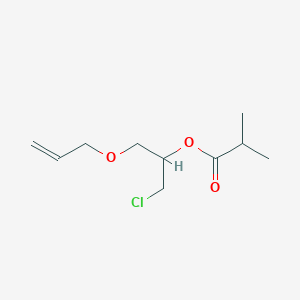
![(2r,3s)-3-[(Chloroacetyl)oxy]butan-2-yl chloroacetate](/img/structure/B14732502.png)


![N-[(4-Chlorophenyl)methyl]-4-methoxy-2-nitroaniline](/img/structure/B14732533.png)
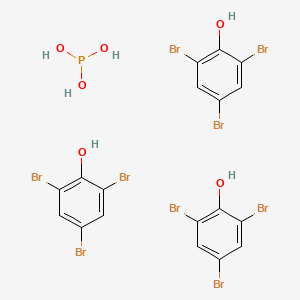
![2,2,4-Trimethyl-1,5-dioxaspiro[5.5]undecane](/img/structure/B14732551.png)
![N-[1-(4-cyanophenyl)ethylideneamino]-4-[(4-ethoxyphenoxy)methyl]benzamide](/img/structure/B14732558.png)


